molecular formula C14H19NO2S B6488470 N-(2-cyclopropyl-2-hydroxypropyl)-2-(methylsulfanyl)benzamide CAS No. 1286713-31-2

N-(2-cyclopropyl-2-hydroxypropyl)-2-(methylsulfanyl)benzamide

Cat. No.: B6488470
CAS No.: 1286713-31-2
M. Wt: 265.37 g/mol
InChI Key: YNZKBUMRUBSTNB-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxypropyl)-2-(methylsulfanyl)benzamide is an organic compound characterized by a benzamide core substituted with a cyclopropyl group, a hydroxypropyl chain, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-2-(methylsulfanyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core. This can be achieved by reacting 2-aminobenzamide with appropriate reagents under controlled conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Hydroxypropyl Chain Addition: The hydroxypropyl chain is added through nucleophilic substitution reactions, where a suitable halide precursor reacts with the benzamide derivative.

    Methylsulfanyl Group Incorporation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxypropyl group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The benzamide core can be reduced to form amines or other derivatives.

    Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines.

    Substitution Products: Various substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, N-(2-cyclopropyl-2-hydroxypropyl)-2-(methylsulfanyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its potential as a ligand.

Medicine

In medicinal chemistry, it is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-2-(methylsulfanyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxypropyl and methylsulfanyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The cyclopropyl group may contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxypropyl)-2-(methylsulfanyl)benzamide
  • N-(2-cyclopropyl-2-hydroxyethyl)-2-(methylsulfanyl)benzamide

Uniqueness

N-(2-cyclopropyl-2-hydroxypropyl)-2-(methylsulfanyl)benzamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it more stable and potentially more reactive compared to similar compounds without the cyclopropyl group.

Conclusion

This compound is a compound of significant interest in various scientific fields. Its unique structure and reactivity make it a valuable subject for research and potential applications in medicine, chemistry, and industry. Further studies are needed to fully explore its capabilities and benefits.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S/c1-14(17,10-7-8-10)9-15-13(16)11-5-3-4-6-12(11)18-2/h3-6,10,17H,7-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZKBUMRUBSTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC=C1SC)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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